2-Ethyl-5-methoxybicyclo[2.2.1]heptane

fragrance substantivity volatility control perfumery middle note

2-Ethyl-5-methoxybicyclo[2.2.1]heptane (also referred to as Neoproxen or herbal heptane) is a bicyclic ether belonging to the norbornane (bicyclo[2.2.1]heptane) structural class, distinguished by a 2-ethyl substituent and a 5-methoxy group on the rigid norbornane scaffold. The compound is primarily utilized as a synthetic fragrance ingredient, valued for its green-herbal, citrus odor profile and its function as a diffusive top-to-middle note.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 122795-41-9
Cat. No. B048673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methoxybicyclo[2.2.1]heptane
CAS122795-41-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC1CC2CC1CC2OC
InChIInChI=1S/C10H18O/c1-3-7-4-9-5-8(7)6-10(9)11-2/h7-10H,3-6H2,1-2H3
InChIKeyUNUPWPQAAUTOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methoxybicyclo[2.2.1]heptane (CAS 122795-41-9): Structural Identity and Fragrance-Domain Positioning


2-Ethyl-5-methoxybicyclo[2.2.1]heptane (also referred to as Neoproxen or herbal heptane) is a bicyclic ether belonging to the norbornane (bicyclo[2.2.1]heptane) structural class, distinguished by a 2-ethyl substituent and a 5-methoxy group on the rigid norbornane scaffold [1]. The compound is primarily utilized as a synthetic fragrance ingredient, valued for its green-herbal, citrus odor profile and its function as a diffusive top-to-middle note . It is manufactured by International Flavors & Fragrances (IFF) and holds a REACH registration under EC 403-610-9, confirming its regulatory standing for use in cosmetic and consumer fragrance applications within the European Union [2].

Why 2-Ethyl-5-methoxybicyclo[2.2.1]heptane Cannot Be Replaced by Closely Related Bicyclo[2.2.1]heptane Analogs


Generic substitution among bicyclo[2.2.1]heptane derivatives is unreliable because small structural modifications—such as the absence of the methoxy group, a shift from the 5-methoxy to the 6-methoxy substitution pattern, or the introduction of geminal dimethyl groups—produce substantial changes in vapor pressure, flash point, water solubility, and lipophilicity [1]. These physicochemical shifts directly affect fragrance substantivity, flammability classification, solvent compatibility, and olfactory diffusion characteristics, meaning that even isomers within the same molecular formula cannot be interchanged without reformulation and re-testing [2]. The evidence below quantifies these differences against four structurally proximal analogs, enabling a data-driven procurement or selection decision.

Quantitative Differentiation of 2-Ethyl-5-methoxybicyclo[2.2.1]heptane from Its Closest Structural Analogs


Vapor Pressure Reduction Relative to Hydrocarbon and Methoxy-Only Bicyclo[2.2.1]heptane Analogs

2-Ethyl-5-methoxybicyclo[2.2.1]heptane exhibits an estimated vapor pressure of 1.13 mm Hg at 25 °C, calculated via the EPI Suite MPBPVP v1.43 model [1]. This value is 72.8% lower than that of the hydrocarbon analog 2-ethylbicyclo[2.2.1]heptane (4.15 mm Hg) and 66.6% lower than that of the methoxy-only analog 2-methoxybicyclo[2.2.1]heptane (3.38 mm Hg) .

fragrance substantivity volatility control perfumery middle note

Flash Point Elevation for Improved Process Safety Relative to Unsubstituted and Methoxy-Only Bicyclo[2.2.1]heptanes

The flash point of 2-ethyl-5-methoxybicyclo[2.2.1]heptane is reported as 62.78 °C (Tag Closed Cup) [1], which is 32.08 °C higher than that of 2-ethylbicyclo[2.2.1]heptane (30.7 °C) and 22.38 °C higher than that of 2-methoxybicyclo[2.2.1]heptane (40.4 °C) .

flash point safety flammability classification industrial handling

Balanced Hydrophobicity and Aqueous Solubility vs. Isobornyl Methyl Ether for Hydroalcoholic Formulations

2-Ethyl-5-methoxybicyclo[2.2.1]heptane has an estimated water solubility of 152.8 mg/L at 25 °C and a Log Kow of 3.13 [1], compared with isobornyl methyl ether (2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane), which exhibits a water solubility of 58.15 mg/L and a Log Kow of 3.55 [2].

water solubility log Kow hydroalcoholic formulation

Positional Isomer Differentiation: 5-Methoxy vs. 6-Methoxy Substitution Drives Volatility and Olfactory Impact

The 5-methoxy positional isomer (CAS 122795-41-9) has a calculated boiling point of 183.36 °C and a vapor pressure of 1.13 mm Hg at 25 °C [1], whereas the 6-methoxy isomer (CAS 862111-34-0) displays an experimentally determined boiling point of 197.6 °C at 760 mmHg and a vapor pressure of only 7.5 Pa (≈0.056 mm Hg) at 20 °C [2].

positional isomer boiling point vapor pressure fragrance diffusion

Highest-Value Application Scenarios for 2-Ethyl-5-methoxybicyclo[2.2.1]heptane Based on Quantitative Differentiation Evidence


Fine Fragrance Middle-Note Fixative Requiring Extended Substantivity

The 72.8% lower vapor pressure of 2-ethyl-5-methoxybicyclo[2.2.1]heptane relative to 2-ethylbicyclo[2.2.1]heptane [1] makes it particularly well-suited as a middle-note fixative in fine fragrance compositions. Its green-herbal, citrus character persists on skin for substantially longer than more volatile norbornane analogs, reducing the need for additional fixative ingredients and simplifying the fragrance pyramid. This scenario is directly supported by the vapor pressure evidence in Section 3, Evidence Item 1.

Hydroalcoholic Personal Care Products Requiring Aqueous Compatibility

With 2.63× higher water solubility than isobornyl methyl ether and a moderate Log Kow of 3.13 [2], 2-ethyl-5-methoxybicyclo[2.2.1]heptane can be directly incorporated into hydroalcoholic formulations such as body sprays, deodorants, and hair mists without requiring additional solubilizing agents. This offers a formulation cost advantage and simplifies ingredient listings for clean-label marketing. This scenario derives from the water solubility and Log Kow comparison in Section 3, Evidence Item 3.

Isomer-Specific Procurement for Reproducible Olfactory Performance in Quality-Controlled Fragrance Manufacturing

The 20-fold higher vapor pressure of the 5-methoxy isomer over the 6-methoxy positional isomer [3] means that procurement specifications must explicitly control for positional isomer purity. In quality-controlled fragrance manufacturing, even 5% contamination with the 6-methoxy isomer could significantly reduce olfactory impact and alter the intended odor profile. This scenario is directly supported by the positional isomer comparison in Section 3, Evidence Item 4.

Industrial Fragrance Production with Enhanced Process Safety and Reduced Flammability Risk

The flash point of 62.78 °C [4] places 2-ethyl-5-methoxybicyclo[2.2.1]heptane outside the GHS 'highly flammable' classification, unlike its hydrocarbon and methoxy-only analogs with flash points of 30.7 °C and 40.4 °C respectively. This allows safer heated compounding and bulk storage operations in fragrance manufacturing facilities, reducing insurance costs and simplifying hazardous material handling protocols. This scenario is supported by the flash point evidence in Section 3, Evidence Item 2.

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